3-Benzyl-5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one
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Description
“3-Benzyl-5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one” is a chemical compound . It is also known as "3-benzyl-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione" .
Molecular Structure Analysis
The molecular formula of the compound is C19H18N2O2S . The molecular weight is 338.42 . For a more detailed structure analysis, you might want to refer to the resources provided by ChemSpider and Spectrabase .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C19H18N2O2S), molecular weight (338.42), and structure . For more detailed properties, you might want to refer to the resources provided by ChemicalBook .Scientific Research Applications
Synthesis and Structural Studies
3-Benzyl-5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one and its derivatives are synthesized for various structural and biological studies. Chantegrel et al. (2002) described the synthesis and physico-chemical properties of some 3-benzyl- and 3-phenacyl-4-thioxo-5-benzylidenethiazolidin-2-one derivatives. These compounds were synthesized from thiazolidin-2-one by thionation, alkylation, and aldolisation-crotonisation processes with aromatic aldehydes, aiming for future bacteriostatic activity tests (Chantegrel et al., 2002).
Antimicrobial and Antitumor Activities
Several studies explore the antimicrobial and antitumor potentials of thiazolidin-4-one derivatives. Frolov et al. (2017) synthesized and investigated the antimicrobial activity of 5-(4-R-benzyl)thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acet- and propionamides, revealing compounds with activity against S. aureus ATCC No. 25923 (Frolov et al., 2017). In addition, Bourahla et al. (2021) identified new inhibitors of protein kinase DYRK1A among 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, offering potential treatments for neurological or oncological disorders (Bourahla et al., 2021).
Anticancer and Anti-Inflammatory Activity
Horishny et al. (2020) studied the antitumor and anti-inflammatory activities of new 5-(het)arylidene-3[2-(4-hydroxyphenyl)ethyl]-2-thioxothiazolidine-4-ones, identifying compounds exceeding known drugs in effectiveness (Horishny et al., 2020).
Supramolecular Structures and Reactivities
Delgado et al. (2005) investigated the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, analyzing hydrogen-bonded dimers, chains of rings, and sheets, which contribute to the understanding of their molecular interactions and potential biological activities (Delgado et al., 2005).
properties
IUPAC Name |
(5E)-3-benzyl-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS2/c1-3-22(4-2)18-12-10-16(11-13-18)14-19-20(24)23(21(25)26-19)15-17-8-6-5-7-9-17/h5-14H,3-4,15H2,1-2H3/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHTVTDQTMTROY-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-Benzyl-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one |
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